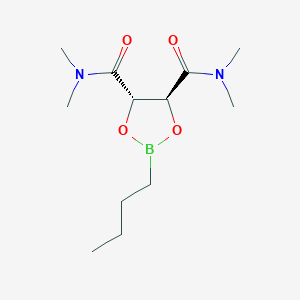![molecular formula C6H8N4O B064935 1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one CAS No. 191230-88-3](/img/structure/B64935.png)
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one, commonly known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPI is a heterocyclic compound that has a unique structure and properties that make it useful for research purposes.
Mechanism Of Action
DPI works by inhibiting the activity of PKC, an enzyme that is involved in cell signaling and regulation. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and plays a critical role in the growth and proliferation of cells. By inhibiting the activity of PKC, DPI can slow down or stop the growth of cancer cells and induce apoptosis. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical And Physiological Effects
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC, which can lead to the inhibition of cell growth and proliferation. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, DPI has been shown to inhibit the activity of beta-amyloid, which can slow down or stop the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of DPI is that it is a potent inhibitor of PKC, which makes it useful for studying the role of PKC in various cellular processes. Additionally, DPI has been shown to have anticancer and anti-Alzheimer's disease properties, which makes it useful for studying the potential use of DPI in the treatment of these diseases. However, one of the limitations of DPI is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on DPI. One potential direction is to study the use of DPI in combination with other anticancer drugs to enhance their effectiveness. Another potential direction is to study the use of DPI in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to better understand the mechanism of action of DPI and its potential side effects.
Synthesis Methods
The synthesis of DPI involves the reaction of 2-amino-4,5-dimethylimidazole with ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain DPI. The purity of DPI can be increased by recrystallization from ethanol.
Scientific Research Applications
DPI has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the growth and proliferation of cancer cells. DPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DPI has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of the disease.
properties
CAS RN |
191230-88-3 |
|---|---|
Product Name |
1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one |
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,3-dimethyl-4,6-dihydroimidazo[4,5-c]pyrazol-5-one |
InChI |
InChI=1S/C6H8N4O/c1-3-4-5(10(2)9-3)8-6(11)7-4/h1-2H3,(H2,7,8,11) |
InChI Key |
MFKFGTYJKFKBBK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
SMILES |
CC1=NN(C2=C1NC(=O)N2)C |
Canonical SMILES |
CC1=C2C(=NC(=O)N2)N(N1)C |
synonyms |
Imidazo[4,5-c]pyrazol-5(1H)-one, 4,6-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)





![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)





